(S)-4-(8-Amino-3-pyrrolidin-2-yl-imidazo[1,5-a]pyrazin-1-yl)-N-pyridin-2-yl-benzamide
CAS No.:
Cat. No.: VC16786479
Molecular Formula: C22H21N7O
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N7O |
|---|---|
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 4-(8-amino-3-pyrrolidin-2-ylimidazo[1,5-a]pyrazin-1-yl)-N-pyridin-2-ylbenzamide |
| Standard InChI | InChI=1S/C22H21N7O/c23-20-19-18(28-21(16-4-3-11-24-16)29(19)13-12-26-20)14-6-8-15(9-7-14)22(30)27-17-5-1-2-10-25-17/h1-2,5-10,12-13,16,24H,3-4,11H2,(H2,23,26)(H,25,27,30) |
| Standard InChI Key | RWBYECCAYSUTDK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |
Introduction
Molecular Formula and Weight
IUPAC Name
The IUPAC name of the compound is:
4-[8-amino-3-[(2S)-pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide .
Chemical Identifiers
Synonyms
The compound is also known by:
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Acalabrutinib intermediate
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Benzamide, 4-[8-amino-3-(2S)-2-pyrrolidinylimidazo[1,5-a]pyrazin-1-yl]-N-(pyridin-2-yl)-
Synthetic Pathway
The compound is an intermediate in the synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor used for treating B-cell malignancies. The synthesis involves:
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Formation of the Imidazo[1,5-a]pyrazine Core: A multi-step process involving cyclization reactions.
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Introduction of the Pyrrolidine Group: Achieved through stereoselective addition to ensure the (S)-configuration.
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Benzamide Coupling: Final attachment of the benzamide and pyridine groups to complete the molecule.
Challenges in Synthesis
The stereochemistry at the pyrrolidine ring is critical for biological activity, requiring enantioselective synthesis methods or chiral resolution techniques .
Role as an Acalabrutinib Intermediate
This compound serves as a precursor in the production of Acalabrutinib, which selectively inhibits BTK. BTK plays a key role in B-cell receptor signaling, making it a target for therapies against chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) .
Potential Applications Beyond BTK Inhibition
While primarily studied as an intermediate, derivatives of imidazo[1,5-a]pyrazines have been explored for:
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Antiviral activity targeting influenza virus polymerases .
These findings suggest that modifications to this scaffold could yield compounds with diverse therapeutic applications.
Importance of Functional Groups
The following structural elements contribute to its activity:
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Imidazo[1,5-a]pyrazine Core: Provides rigidity and facilitates interaction with enzyme binding sites.
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Pyrrolidine Substituent: Enhances solubility and improves pharmacokinetic properties.
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Benzamide Group: Contributes to hydrogen bonding with biological targets.
Modifications for Enhanced Activity
Substitutions on the pyridine or benzamide rings could potentially optimize binding affinity and selectivity for other targets .
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